molecular formula C20H24N2O B12904302 N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide CAS No. 828928-40-1

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide

Cat. No.: B12904302
CAS No.: 828928-40-1
M. Wt: 308.4 g/mol
InChI Key: JMTJDERCCHJQLI-UHFFFAOYSA-N
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Description

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-phenethylpyrrolidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane .

Scientific Research Applications

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

828928-40-1

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-[1-(2-phenylethyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C20H24N2O/c23-20(15-18-9-5-2-6-10-18)21-19-12-14-22(16-19)13-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23)

InChI Key

JMTJDERCCHJQLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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